molecular formula C8H4N2O4S B3178340 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid CAS No. 5170-41-2

2,1,3-Benzothiadiazole-4,7-dicarboxylic acid

Cat. No.: B3178340
CAS No.: 5170-41-2
M. Wt: 224.2 g/mol
InChI Key: KLJMFMKPFLWVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1,3-Benzothiadiazole-4,7-dicarboxylic acid is a chemical compound with the molecular formula C8H4N2O4S . It is also known by other names such as Benzo[c][1,2,5]thiadiazole-4,7-dicarboxylic acid . The molecular weight of this compound is 224.20 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiadiazole core with carboxylic acid groups at the 4 and 7 positions . The compound has a complex structure with a topological polar surface area of 129 Ų .


Physical and Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 224.20 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 223.98917779 g/mol . The compound has a topological polar surface area of 129 Ų .

Scientific Research Applications

Photophysical and Electrochemical Properties

2,1,3-Benzothiadiazole derivatives demonstrate significant potential in the field of optoelectronics. Research shows that these compounds exhibit high fluorescent quantum yields, high electron affinities, and suitable band gap values for testing as organic light-emitting diodes (OLEDs). The introduction of various substituents like aryl groups leads to different electrochemical behaviors, suggesting their utility in developing new electronic materials (Neto et al., 2005).

Application in Solar Cells

Modified 2,1,3-Benzothiadiazole compounds have been utilized to create polymers with small band gaps, enhancing their application in solar cell technology. Bulk heterojunction solar cells made from these polymers exhibit promising results, including high power conversion efficiency and extended photoresponse. This development highlights the compound's relevance in renewable energy technologies (Wang et al., 2010).

Luminescent Materials

2,1,3-Benzothiadiazole derivatives, especially when combined with carbazole moieties, have shown enhanced optical properties and thermostability. These materials demonstrate significant photoluminescence, making them suitable for use in luminescent applications, such as in lighting and display technologies (Tao et al., 2011).

Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-Benzothiadiazole compounds have novel applications in metal coordination chemistry and organic solid crystal engineering. Their unique properties enable the formation of complex structures with metals, offering prospects for the development of new materials with specialized functions (Bashirov et al., 2014).

Metal-Organic Frameworks

The compound plays a role in constructing metal-organic frameworks (MOFs), particularly with cadmium (Cd). These MOFs exhibit unique properties like dual emission and distinct adsorption capabilities, indicating potential applications in gas storage, sensing, and optoelectronic devices (Cheng et al., 2017).

Elastic Bending Flexibility in Optoelectronics

2,1,3-Benzothiadiazole-based single crystals have been found to possess elastic bending flexibility and crystalline-state fluorescence. This property is particularly interesting for the development of high-performance optoelectronic devices where flexibility and durability are crucial (Hayashi et al., 2017).

Molecular Organization in Optoelectronic Devices

Investigations into the molecular organization of 2,1,3-Benzothiadiazole derivatives in solid state have provided insights into their application in thin-film optoelectronic devices. Understanding their molecular association patterns can lead to the development of more effective compounds for use in various electronic applications (Langis-Barsetti et al., 2017).

Properties

IUPAC Name

2,1,3-benzothiadiazole-4,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S/c11-7(12)3-1-2-4(8(13)14)6-5(3)9-15-10-6/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJMFMKPFLWVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid
Reactant of Route 4
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid
Reactant of Route 5
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid
Reactant of Route 6
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.